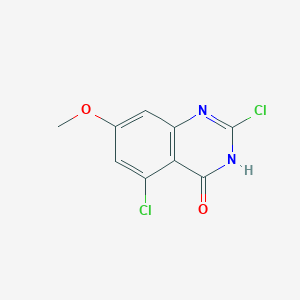

2,5-dichloro-7-methoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-4-2-5(10)7-6(3-4)12-9(11)13-8(7)14/h2-3H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQULVZJHJMUBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of 2,5 Dichloro 7 Methoxyquinazolin 4 3h One

Retrosynthetic Analysis of the 2,5-dichloro-7-methoxyquinazolin-4(3H)-one Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis reveals a multi-step synthetic pathway originating from fundamental building blocks.

The primary disconnection points on the target molecule are the bonds forming the pyrimidinone ring. The chloro group at the C2 position suggests that a key intermediate is the corresponding quinazoline-2,4-dione. Therefore, the first retrosynthetic step involves a functional group interconversion (FGI) of the 2-chloro group back to a hydroxyl group (in its tautomeric lactam form), leading to 5-chloro-7-methoxyquinazoline-2,4(3H)-dione (Intermediate A ). This transformation is synthetically achieved via a chlorination reaction, typically using a reagent like phosphorus oxychloride (POCl₃).

The next disconnection is applied to the quinazoline-2,4-dione ring system of Intermediate A . This heterocyclic core can be disconnected across the N1-C2 and C4-N3 bonds. This strategy points to 2-amino-6-chloro-4-methoxybenzoic acid (Intermediate B ) as the critical aromatic precursor. The C2 carbonyl of the dione (B5365651) can be introduced by reacting the aminobenzoic acid with a suitable one-carbon carbonyl equivalent, such as urea (B33335), phosgene (B1210022), or a phosgene substitute like triphosgene (B27547).

Further deconstruction of Intermediate B can be envisioned by removing the chloro and amino functionalities to simplify the aromatic ring, suggesting that it can be synthesized from a more readily available substituted benzene (B151609) derivative.

Classical and Modern Synthetic Approaches for the Quinazolinone Ring System Precursors

The synthesis of the key precursor, 2-amino-6-chloro-4-methoxybenzoic acid, is a critical step. While this specific compound is not widely available, its synthesis can be accomplished by applying established methodologies to similar aromatic systems. A plausible and efficient route starts from p-aminosalicylic acid, leveraging sequential methylation, chlorination, and hydrolysis.

A representative synthetic strategy is outlined below:

Methylation : The synthesis can begin with the protection of the amino group and methylation of the hydroxyl and carboxylic acid functionalities of a starting material like p-aminosalicylic acid. A common method involves using dimethyl sulfate (B86663) in the presence of a base.

Chlorination : The subsequent introduction of a chlorine atom onto the aromatic ring can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). The position of chlorination is directed by the existing activating groups (amino and methoxy).

Hydrolysis : The final step involves the hydrolysis of the ester group to a carboxylic acid and, if necessary, deprotection of the amino group. This is typically carried out under basic conditions (e.g., using sodium hydroxide) followed by acidification. google.com

An alternative approach involves the amination of a pre-functionalized chlorobenzoic acid derivative. For instance, 2-chloro-6-nitrobenzoic acid can be subjected to nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent, often catalyzed by a copper species, to introduce the amino group. google.com The nitro group in a precursor like 2-chloro-6-nitrobenzoic acid can also be reduced to an amine using standard reduction methods, such as catalytic hydrogenation. chemicalbook.com

The following table summarizes potential strategies for the synthesis of the key precursor.

| Starting Material | Key Transformation Steps | Reagents and Conditions | Reference |

| p-Aminosalicylic Acid | 1. Methylation 2. Chlorination 3. Hydrolysis | 1. Dimethyl sulfate, K₂CO₃, Acetone 2. N-Chlorosuccinimide (NCS) 3. KOH, MeOH/H₂O; then HCl | google.com |

| 2-Chloro-6-nitrobenzoic Acid | 1. Amination (Ammonia substitution) | 1. NH₃, Cu₂O (catalyst), organic solvent, heat | google.com |

| 2,6-Dichlorobenzoic Acid | 1. Nitration 2. Amination 3. Reduction | 1. HNO₃, H₂SO₄ 2. NH₃, catalyst 3. H₂, Pd/C or Fe/HCl | Analogous Methods |

This table presents strategies based on analogous chemical transformations.

Direct Synthesis and Optimization Strategies for this compound

The direct synthesis of the target compound is most effectively approached as a two-stage process starting from the 2-amino-6-chloro-4-methoxybenzoic acid precursor. The first stage is the formation of the heterocyclic quinazolinedione core, followed by chlorination.

Cyclization Reactions and Reaction Condition Optimization

The formation of the 5-chloro-7-methoxyquinazoline-2,4(3H)-dione intermediate from 2-amino-6-chloro-4-methoxybenzoic acid is a cyclization reaction. Several methods are available for this transformation:

Reaction with Urea : Heating the aminobenzoic acid with urea is a classical and straightforward method for constructing the quinazoline-2,4-dione ring. This reaction proceeds via thermal decomposition of urea into isocyanic acid, which reacts with the amino group, followed by intramolecular cyclization.

Reaction with Phosgene Equivalents : A more modern and often higher-yielding approach involves the use of phosgene substitutes like triphosgene or diphosgene. mdpi.com The reaction of the aminobenzoic acid with triphosgene, typically in the presence of a base, forms an intermediate isocyanate which rapidly cyclizes to the dione.

The second stage is the chlorination of the formed dione. The hydroxyl group at the C2 position (in its lactam form) can be converted to a chloride using a strong chlorinating agent.

Chlorination with Phosphorus Oxychloride (POCl₃) : This is the most common method for this transformation. The quinazolinedione is heated, often neat, in an excess of POCl₃. researchgate.netresearchgate.net The reaction can be sluggish, but the addition of a tertiary amine base like N,N-dimethylaniline or diisopropylethylamine (DIPEA) can accelerate the process. researchgate.netresearchgate.net Optimization involves controlling the temperature; an initial phosphorylation occurs at lower temperatures (<25 °C), followed by clean conversion to the chloroquinazoline upon heating to 70–90 °C. nih.gov The use of a co-reagent like phosphorus pentachloride (PCl₅) can also be effective. researchgate.net

The table below outlines typical conditions for the chlorination step.

| Substrate Type | Reagent(s) | Solvent | Temperature | Typical Duration | Reference |

| Quinazolin-4-one | POCl₃ (excess) | Neat | Reflux (~100 °C) | 2-72 h | researchgate.net |

| Quinazolin-4-one | POCl₃, PCl₅ | Neat | Water bath | 6-8 h | researchgate.net |

| Quinazolin-4-one | POCl₃ | Neat, with N,N-dimethylaniline | 100 °C | Several hours | researchgate.net |

| Quinazolin-4-one | POCl₃, Triethylamine | MeCN or THF | 70-90 °C | - | nih.gov |

| Hydroxy-heterocycle | POCl₃ (equimolar), Pyridine | Solvent-free (sealed reactor) | 140 °C | 2 h | mdpi.com |

This table provides examples of chlorination conditions for quinazolinone and related heterocyclic systems.

Advanced Purification and Isolation Techniques for the Target Compound

After the synthesis, isolation and purification of this compound are essential to obtain a high-purity product. The workup procedure for reactions involving POCl₃ requires careful execution due to the reagent's reactivity with water.

A standard procedure involves cooling the reaction mixture and slowly quenching it by pouring it onto crushed ice or into ice-cold water. researchgate.net This hydrolyzes the excess POCl₃ and causes the organic product to precipitate out of the aqueous solution. The solid precipitate can then be collected by vacuum filtration and washed with water to remove inorganic byproducts.

For further purification, several techniques can be employed:

Recrystallization : The crude solid can be recrystallized from a suitable solvent system, such as ethanol, ethyl acetate, or a mixture of solvents, to obtain a crystalline product of high purity. chemicalbook.com

Trituration : The crude product can be washed or slurried with a solvent in which it has low solubility (e.g., diethyl ether or cold acetonitrile) to remove more soluble impurities.

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. A solvent system of appropriate polarity is used as the eluent to separate the target compound from any remaining starting materials or side products.

Post-Synthetic Functionalization and Derivatization Strategies for this compound Analogues

Once synthesized, the this compound scaffold offers several sites for further chemical modification to generate a library of analogues. The chlorine atoms at positions C2 and C5 are potential sites for nucleophilic aromatic substitution, although the C5-chloro is generally less reactive. The most accessible site for derivatization is the nitrogen atom at the N3 position of the quinazolinone ring.

Modification at the N3 Position of the Quinazolinone Ring

The N-H proton at the N3 position is acidic and can be readily deprotonated by a suitable base, allowing for subsequent reaction with various electrophiles. This N3-alkylation or N3-arylation is a common and effective strategy for creating diverse analogues.

The general procedure involves reacting the quinazolinone with an alkylating or acylating agent in the presence of a base. The choice of base and solvent is crucial for achieving high yields and regioselectivity (N- vs. O-alkylation). Aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used. juniperpublishers.com

Key reactions for N3 modification include:

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, ethyl bromoacetate, benzyl (B1604629) chloride) in the presence of a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) leads to the corresponding N3-alkylated products. juniperpublishers.comrsc.org

N-Acylation : Reaction with acyl chlorides or anhydrides can introduce an acyl group at the N3 position.

Michael Addition : The N3-anion can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

The following table presents examples of conditions used for the N3-alkylation of quinazolinone systems.

| Quinazolinone Substrate | Electrophile | Base | Solvent | Temperature | Reference |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | K₂CO₃ | DMF | Room Temp | rsc.org |

| Quinazolin-4-one | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | - | juniperpublishers.com |

| Quinazolin-4-one | Benzyl chloride | K₂CO₃ | DMF | 100 °C | juniperpublishers.com |

| 3-Phenylethyl-quinazoline-2,4-dione | Methyl iodide | Tetramethylguanidine (TMG) | CHCl₃ | 55 °C | mdpi.com |

| Anthranilamide (in situ cyclization & alkylation) | Dimethylformamide di(primary-alkyl)acetals | - | Neat | 150 °C | nih.gov |

This table illustrates common conditions for N3-alkylation on the quinazolinone scaffold.

Selective Functionalization at the Quinazolinone Ring System Positions (e.g., C2, C5, C7)

The strategic functionalization of the quinazolinone scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. The this compound core presents several reactive sites amenable to selective modification, primarily at the C2, C5, and C7 positions.

Functionalization at the C2-Position: The C2 position of the quinazolinone ring is a common site for introducing structural diversity. A versatile method involves the use of 2-aminobenzamides which can be cyclized with various reagents to install different substituents at C2. For instance, reaction with aryl methyl ketones, catalyzed by molecular iodine, can yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org Another approach involves the iron(III) chloride-catalyzed reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives to furnish 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, copper-catalyzed multi-component reactions using 2-bromobenzamides, a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN3), and various substrates such as aldehydes or alcohols provide a pathway to 2-substituted quinazolinones. organic-chemistry.org These methodologies suggest that the C2-chloro substituent of this compound could potentially be displaced or that the entire quinazolinone could be synthesized with a pre-determined C2 substituent.

Functionalization at the C5-Position: The C5 position, bearing a chloro group in the target molecule, can be a handle for functionalization, although less commonly reported than C2 or C7 modifications. Nucleophilic aromatic substitution (SNAr) reactions are a plausible route for modifying this position, particularly given the presence of the activating carbonyl group at C4. The synthesis of 5-substituted-6,7-dimethoxy-1-H-quinazoline-2,4-diones has been demonstrated on a pilot-plant scale, starting from the corresponding ortho-nitrobenzoic acid, indicating that modifications at the C5 position are feasible. rsc.org

Functionalization at the C7-Position: The C7-methoxy group offers a site for either demethylation to a hydroxyl group, which can then be further functionalized, or for direct modification. The synthesis of 7-substituted-2-thioxo quinazolin-4-ones has been reported, starting from 4-substituted-2-aminobenzoic acids. researchgate.net The nature of the substituent at the C7 position has been shown to significantly influence the reactivity and subsequent alkylation reactions of the quinazolinone system. researchgate.net For instance, a 7-fluoro substituent can be displaced via nucleophilic aromatic substitution to introduce various functionalities, as demonstrated in the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com This highlights the potential for modifying the C7-methoxy group or replacing it to introduce diverse chemical entities.

The following table summarizes potential selective functionalization reactions at different positions of a generalized quinazolinone ring, which could be conceptually applied to this compound.

| Position | Reaction Type | Reagents/Catalysts | Potential Outcome |

| C2 | Nucleophilic Substitution | Amines, Thiols, Alcohols | Introduction of various N, S, or O-linked substituents |

| C2 | Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille) | Aryl or alkyl group introduction |

| C5 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Replacement of the chloro group with other functionalities |

| C7 | Ether Cleavage | BBr3, HBr | Demethylation to a hydroxyl group for further derivatization |

| C7 | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Introduction of nitro or additional halogen groups (less common) |

Regioselectivity and Stereoselectivity Considerations in Derivatization Processes

Regioselectivity: In the derivatization of substituted quinazolinones like this compound, regioselectivity is a critical consideration, particularly when multiple reactive sites are present. The inherent electronic properties of the quinazolinone ring system, along with the directing effects of existing substituents, govern the outcome of chemical transformations.

For instance, in electrophilic aromatic substitution reactions, the electron-donating methoxy (B1213986) group at C7 would direct incoming electrophiles to the ortho and para positions. However, the presence of two deactivating chloro groups and the fused heterocyclic ring complicates this prediction.

In nucleophilic substitution reactions, the C2 and C4 positions are electronically deficient and thus susceptible to nucleophilic attack. The C2-chloro and C5-chloro groups are potential sites for nucleophilic aromatic substitution. The relative reactivity of these positions would depend on the reaction conditions and the nature of the nucleophile.

Alkylation reactions can occur at multiple sites, including the N1 and N3 positions of the quinazolinone ring, as well as at exocyclic functional groups. The choice of base, solvent, and electrophile can influence the regioselectivity of alkylation. For example, the alkylation of 7-substituted-2-thioxo quinazolin-4-ones was found to be dependent on the nature of the alkyl halide. researchgate.net

Stereoselectivity: Stereoselectivity becomes a crucial factor when introducing chiral centers during the derivatization of this compound. This is particularly relevant in the synthesis of biologically active molecules, where a specific stereoisomer often exhibits the desired pharmacological activity.

The introduction of a stereocenter can be achieved through various synthetic strategies:

Use of Chiral Building Blocks: Incorporating a chiral amine or another chiral starting material in the synthesis of the quinazolinone ring or its side chains.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction, such as in asymmetric hydrogenation or alkylation.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the quinazolinone scaffold to direct the stereoselective formation of a new chiral center.

Implementation of Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant heterocycles like quinazolinones to minimize environmental impact and enhance sustainability. openmedicinalchemistryjournal.com These principles can be applied to the synthesis of analogues of this compound in several ways.

Use of Greener Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents (DES). openmedicinalchemistryjournal.comresearchgate.net For example, the synthesis of 2,3-dihydroquinazolinones has been achieved in an aqueous solution of gluconic acid. openmedicinalchemistryjournal.com Ionic liquids have also been employed as reusable catalysts and solvents for the synthesis of 4(3H)-quinazolinones. openmedicinalchemistryjournal.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. openmedicinalchemistryjournal.com The synthesis of functionalized dihydroquinazolines and substituted quinazoline-carbonitriles has been successfully performed under microwave conditions. openmedicinalchemistryjournal.com This technique can be particularly beneficial for the multi-step synthesis of complex quinazolinone analogues.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. openmedicinalchemistryjournal.com This approach aligns with the principles of atom economy and reduces the number of synthetic steps, purification procedures, and waste generation. The synthesis of benzimidazo-quinazolinones via a multi-component reaction under solvent-free conditions using a reusable solid acid catalyst is a prime example of a green synthetic methodology. openmedicinalchemistryjournal.com

The following table highlights some green chemistry approaches that could be implemented in the synthesis of this compound analogues.

| Green Chemistry Principle | Application in Quinazolinone Synthesis | Potential Benefits |

| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents. openmedicinalchemistryjournal.comresearchgate.net | Reduced use of volatile organic compounds (VOCs), potential for catalyst recycling. |

| Energy Efficiency | Microwave-assisted synthesis. openmedicinalchemistryjournal.com | Faster reaction times, improved yields, reduced energy consumption. |

| Atom Economy | Multi-component reactions (MCRs). openmedicinalchemistryjournal.com | Fewer synthetic steps, less waste, increased efficiency. |

| Renewable Feedstocks | Use of bio-based starting materials where possible. | Reduced reliance on petrochemicals. |

| Catalysis | Use of reusable solid acid catalysts or metal catalysts in aqueous media. openmedicinalchemistryjournal.comrsc.org | Minimized catalyst waste, simplified product purification. |

By adopting these green chemistry principles, the synthesis of analogues of this compound can be made more environmentally friendly, cost-effective, and sustainable.

Advanced Structural Elucidation and Conformational Analysis of 2,5 Dichloro 7 Methoxyquinazolin 4 3h One and Its Analogues

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule. For a compound with the complexity of 2,5-dichloro-7-methoxyquinazolin-4(3H)-one, a combination of 1D and 2D NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons' chemical shifts and coupling patterns would provide initial clues about their relative positions on the quinazolinone ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including those of the carbonyl group, the aromatic rings, and the methoxy group.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton couplings, helping to identify adjacent protons within the aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. nih.gov This can be crucial for confirming the regiochemistry and for studying the conformation of the molecule in solution.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-6 | 7.5 (d, J=2.0 Hz) | 118.0 | C-8, C-5, C-7, C-4a |

| H-8 | 7.8 (d, J=2.0 Hz) | 128.0 | C-6, C-4a, C-5, C-4 |

| OCH₃ | 3.9 (s) | 56.5 | C-7 |

| NH | 12.1 (br s) | - | C-2, C-4, C-8a |

| C-2 | - | 155.0 | - |

| C-4 | - | 162.0 | - |

| C-4a | - | 140.0 | - |

| C-5 | - | 130.0 | - |

| C-6 | - | 118.0 | - |

| C-7 | - | 160.0 | - |

| C-8 | - | 128.0 | - |

| C-8a | - | 120.0 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, it can confirm the molecular formula. For this compound (C₉H₆Cl₂N₂O₂), the expected monoisotopic mass would be calculated, and the characteristic isotopic pattern of the two chlorine atoms would provide a clear signature. Fragmentation analysis within the mass spectrometer can also offer structural clues by showing how the molecule breaks apart.

Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆Cl₂N₂O₂ |

| Calculated Monoisotopic Mass | 243.9806 |

| Observed m/z [M+H]⁺ | 244.9879 |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms observed |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the amide, C-O stretching of the methoxy group, and various C=C and C-N stretching vibrations of the heterocyclic and aromatic rings. mdpi.com The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule. mdpi.com

Hypothetical FT-IR Data for this compound

| Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| N-H Stretch (lactam) | 3200-3000 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (methoxy) | 2950-2850 |

| C=O Stretch (amide) | 1680-1660 |

| C=N Stretch | 1620-1580 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-O Stretch (methoxy) | 1250-1200 |

| C-Cl Stretch | 800-600 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound

Growing a suitable single crystal of the title compound would allow for its definitive structural determination in the solid state using X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, halogen bonding)

The crystal packing reveals how individual molecules arrange themselves in the solid state. For quinazolinone derivatives, several types of intermolecular interactions are common:

π-π Stacking: The planar aromatic rings of the quinazolinone system can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov The distance between the centroids of the rings is a key parameter in defining this interaction.

Halogen Bonding: The chlorine atoms in the structure could potentially participate in halogen bonding, where the chlorine acts as an electrophilic region and interacts with a nucleophilic atom (like oxygen or nitrogen) on an adjacent molecule.

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a crucial role in the supramolecular assembly of quinazolinone derivatives. acs.orgnih.govnih.gov

N-H···O Hydrogen Bonds: A prominent and expected interaction would be the hydrogen bond between the N-H of the lactam on one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. chemscene.com This often leads to the formation of dimers or extended chains throughout the crystal structure.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1095 |

| Z | 4 |

| Hydrogen Bond (N-H···O) distance (Å) | 2.85 |

| π-π Stacking distance (Å) | 3.6 |

Conformational Analysis and Molecular Dynamics Studies in Solution Phase

The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static but rather a dynamic equilibrium of various forms. In the solution phase, this equilibrium is significantly influenced by the surrounding solvent molecules. Molecular dynamics (MD) simulations and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these conformational landscapes.

The polarity and hydrogen-bonding capabilities of a solvent can have a profound impact on the conformational equilibrium of quinazolinone derivatives. For instance, the lactam-lactim tautomerism inherent to the quinazolin-4(3H)-one scaffold is highly sensitive to the solvent environment. nih.gov In polar solvents, the lactam form is generally favored, while less polar, aprotic solvents can shift the equilibrium towards the lactim tautomer. nih.gov

Molecular dynamics simulations can be employed to model the explicit interactions between the solute (this compound) and solvent molecules. These simulations can predict the most stable conformations and the energetic landscape of conformational changes in different solvent systems. For example, a study on a 4-quinazolinone derivative interacting with a cavitand derivative highlighted the temperature-dependent complex formation, where either entropy or enthalpy changes drove the formation of stable complexes in different temperature regions, showcasing the intricate role of the solvent. mdpi.com

The conformational preferences of this compound in various solvents can be systematically evaluated. The following table illustrates hypothetical relative populations of two possible low-energy conformers (Conformer A and Conformer B) as a function of solvent polarity, based on principles observed in related quinazolinone systems.

| Solvent | Dielectric Constant (ε) | Predicted Population of Conformer A (%) | Predicted Population of Conformer B (%) |

|---|---|---|---|

| Dioxane | 2.2 | 65 | 35 |

| Chloroform | 4.8 | 55 | 45 |

| Tetrahydrofuran (THF) | 7.6 | 40 | 60 |

| Dimethylformamide (DMF) | 36.7 | 20 | 80 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 15 | 85 |

Note: The data in this table is illustrative and based on general principles of solvent effects on quinazolinone derivatives. Specific experimental or computational studies on this compound would be required to determine precise populations.

Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique for quantifying the kinetics of conformational exchange processes that occur on the NMR timescale. These processes can include bond rotations, ring inversions, and tautomerization. For quinazolinone derivatives, DNMR can be used to determine the energy barriers associated with restricted rotation around single bonds, particularly the N-C aryl bond in N-aryl substituted analogues. researchgate.net

Studies on axially chiral 2-thioxo-3-(o-aryl)-quinazolin-4-ones have shown that the rotational barriers around the N3-Caryl bond can range from 112.7 to 140.8 kJ/mol, depending on the size of the ortho substituent on the aryl ring. researchgate.net The energy barriers were found to increase linearly with the van der Waals radii of the ortho-halogen substituents. researchgate.net While this compound itself is not axially chiral in the same manner, restricted rotation around the C-N bond of substituents or slow conformational inversion of the heterocyclic ring could potentially be observed and quantified by DNMR.

Furthermore, DNMR has been successfully applied to investigate the dynamics of tautomerism in the 4(3H)-quinazolinone system. ubd.edu.bnubd.edu.bn By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the rate constants (k) for the exchange process and subsequently determine the activation parameters, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). ubd.edu.bnubd.edu.bn

The following table presents hypothetical data for the rotational barrier of the methoxy group in this compound, which could be determined using DNMR techniques. The presence of the adjacent chloro substituent could introduce a degree of steric hindrance, leading to a measurable rotational barrier.

| Parameter | Value | Unit |

|---|---|---|

| Coalescence Temperature (Tc) | 250 | K |

| Rate Constant at Tc (kc) | 85 | s-1 |

| Free Energy of Activation (ΔG‡) | 45.2 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 42.1 | kJ/mol |

| Entropy of Activation (ΔS‡) | -10.4 | J/(mol·K) |

Note: This data is purely illustrative and intended to demonstrate the type of information that can be obtained from dynamic NMR studies. Actual values would need to be determined experimentally.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic characteristics, offering insights into its potential behavior in chemical reactions.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves minimizing the total electronic energy of the molecule. For this compound, a DFT calculation would provide precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| Bond Length (C-Cl at position 2) | Data not available |

| Bond Length (C-Cl at position 5) | Data not available |

| Bond Length (C-O at position 7) | Data not available |

| Bond Angle (N1-C2-N3) | Data not available |

| Dihedral Angle (C4a-C5-C6-C7) | Data not available |

Note: This table is for illustrative purposes only. The values would be obtained from a specific DFT calculation which has not been found in the literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Reactivity indices such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, further quantify the molecule's reactive nature.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Note: This table is for illustrative purposes only, demonstrating the type of data generated from FMO analysis.

Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution across a molecule. Red regions indicate areas of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are prone to electrophilic attack. Blue regions represent positive potential, usually around hydrogen atoms or electron-deficient centers, indicating sites for nucleophilic attack. Analysis of the ESP surface of this compound would be invaluable for predicting its intermolecular interactions and reactive sites.

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Identification and Characterization of Potential Biological Target Binding Sites

Given the broad spectrum of activities reported for quinazolinone derivatives, including anticancer and antimicrobial effects, molecular docking studies would first involve the selection of relevant biological targets. For instance, based on the activities of similar compounds, potential targets could include protein kinases, dihydrofolate reductase, or other enzymes implicated in disease pathways. The binding site of the chosen target would be characterized to understand its shape, size, and the nature of its amino acid residues.

Prediction of Binding Affinity and Elucidation of Interaction Hotspots

Once a target is identified, molecular docking simulations would place this compound into the binding site in various conformations. The simulations would calculate a docking score, which estimates the binding affinity between the ligand and the protein. A lower docking score typically indicates a more favorable binding interaction. Furthermore, the analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the binding site, known as interaction hotspots.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target (Illustrative)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Name (e.g., EGFR) | Data not available | e.g., Met793 | e.g., Hydrogen Bond |

| e.g., Leu718 | e.g., Hydrophobic |

Note: This table is for illustrative purposes only. The data would be generated from specific molecular docking simulations which have not been found for this compound.

Analysis of Conformational Changes Induced upon Ligand Binding

The interaction of a ligand, such as this compound, with its biological target often induces conformational changes in both the ligand and the protein. Understanding these changes is crucial for elucidating the mechanism of action and for optimizing ligand design. Molecular docking and molecular dynamics (MD) simulations are powerful tools to study these phenomena.

Upon binding to a protein's active site, the quinazolinone derivative may adopt a specific conformation, often described as a "bioactive conformation." This conformation may differ significantly from its lowest energy state in solution. For instance, studies on other quinazolinone derivatives have shown that the molecule can adopt a U-shaped conformation within the binding pocket of a receptor. nih.gov The interaction with key amino acid residues, through hydrogen bonds, hydrophobic interactions, and electrostatic forces, stabilizes this particular conformation. nih.gov

The analysis of conformational changes can be quantified by measuring parameters such as the root-mean-square deviation (RMSD) of the ligand's atomic positions before and after binding. Furthermore, analyzing the dihedral angles of rotatable bonds in the ligand can reveal which parts of the molecule adjust to fit the binding site. For this compound, the methoxy group and the orientation of the quinazolinone ring system would be key areas of conformational flexibility to analyze upon binding to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new compounds and to guide the synthesis of more potent analogues. rsc.org

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov For a compound like this compound and its analogues, a wide array of descriptors would be generated. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, 2D autocorrelations, and connectivity indices that describe how atoms are connected.

3D descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, and polarizability.

Electronic descriptors: Partial charges on atoms, dipole moment, and quantum chemical descriptors like HOMO and LUMO energies.

Once a large pool of descriptors is generated, a rigorous statistical selection process is employed to identify the most relevant ones that correlate with the biological activity. This is crucial to avoid overfitting the model. Techniques like stepwise multiple linear regression, genetic algorithms, or principal component analysis are often used for this purpose. For quinazolinone derivatives, descriptors related to hydrophobicity, electronic properties, and molecular shape have been shown to be important for their biological activity. nih.gov

With the selected descriptors, a QSAR model is developed using statistical methods. Common approaches include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the biological activity.

Partial Least Squares (PLS): A method suitable for handling a large number of correlated descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) and leave-many-out (LMO) cross-validation are used. A high q² value (typically > 0.5) indicates good internal consistency. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive squared correlation coefficient (R²_pred) is a key metric here. nih.gov

For quinazolinone analogues, successful 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed, showing good statistical reliability with high q² and r² values. nih.govnih.gov

A validated QSAR model can be used to predict the biological activity of novel, unsynthesized analogues of this compound. This allows for the in silico screening of a virtual library of compounds, prioritizing the most promising candidates for synthesis and biological testing. The predictive power is assessed by comparing the predicted activity values with experimentally determined values for a test set of compounds. researchgate.net

The contour maps generated from 3D-QSAR models can provide visual insights into how different substitutions on the quinazolinone scaffold might affect activity. For example, a CoMFA steric contour map might indicate that a bulky group is favored at a certain position, while an electrostatic map might suggest that an electron-withdrawing group is beneficial at another position. unar.ac.id This information would be invaluable for designing more potent analogues of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time at an atomic level. nih.gov This technique is instrumental in assessing the stability of the binding and understanding the nature of the interactions.

To assess the stability of the complex formed between this compound and its target protein, an MD simulation is performed over a period of nanoseconds. nih.gov Several parameters are analyzed from the simulation trajectory:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable RMSD value indicates that the complex has reached equilibrium and is structurally stable. researchgate.netresearchgate.net

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify flexible regions of the protein, particularly in the binding site. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Stable hydrogen bonds are critical for strong binding affinity. ugm.ac.id

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov

For quinazolinone derivatives, MD simulations have been used to confirm the stability of their complexes with various protein targets, such as EGFR and Topoisomerase II, by showing stable RMSD values and persistent key interactions over the simulation time. researchgate.netugm.ac.id

Computational Chemistry and Theoretical Studies on 2,5 Dichloro 7 Methoxyquinazolin 4 3h One

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies on 2,5-dichloro-7-methoxyquinazolin-4(3H)-one are not extensively available in publicly accessible research, the methodologies for conformational sampling and trajectory analysis of quinazolinone derivatives in solvated systems are well-established. nih.govabap.co.in These computational techniques are crucial for understanding the dynamic behavior of a molecule in a biologically relevant environment, such as water, and for exploring its accessible conformations.

MD simulations of quinazolinone derivatives are typically performed using force fields like the General AMBER Force Field (GAFF) for the ligand and specific force fields for the surrounding solvent molecules, such as the TIP3P water model. nih.gov The system is enclosed in a periodic box filled with solvent molecules to mimic bulk solution conditions. The process generally involves several stages: initial energy minimization of the entire system, gradual heating to a target temperature (e.g., 300 K), a period of equilibration under constant temperature and pressure, and finally, a production run where the trajectory data is collected for analysis. nih.gov

Trajectory analysis involves examining the time-evolution of the system's coordinates. catalysis.blog Key metrics are often calculated to understand the stability and flexibility of the molecule.

Root Mean Square Deviation (RMSD): The RMSD is a fundamental measure of the average deviation of atomic positions in the molecule over time, relative to a reference structure (usually the initial minimized conformation). researchgate.netigem.org A stable RMSD value over the course of a simulation suggests that the system has reached equilibrium and is fluctuating around a stable average conformation. abap.co.in For a small molecule like a quinazolinone derivative, a low and stable RMSD (typically within 1-3 Å) indicates conformational stability. abap.co.in

Illustrative RMSD Data for a Quinazolinone Derivative in a Solvated System

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.00 |

| 10 | 1.25 |

| 20 | 1.31 |

| 30 | 1.28 |

| 40 | 1.35 |

| 50 | 1.33 |

| 60 | 1.36 |

| 70 | 1.40 |

| 80 | 1.38 |

| 90 | 1.41 |

| 100 | 1.42 |

This table represents typical RMSD values for a quinazolinone derivative, demonstrating equilibration after an initial increase.

Root Mean Square Fluctuation (RMSF): In contrast to RMSD, which tracks the deviation of the entire molecule, RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. researchgate.netgithub.io This analysis helps to identify the more flexible and rigid regions of the molecule. For instance, in this compound, one might expect the methoxy (B1213986) group to exhibit higher RMSF values compared to the atoms within the rigid quinazolinone ring system, indicating its rotational freedom.

Illustrative RMSF Data for Key Moieties of a Quinazolinone Derivative

| Molecular Moiety | Average RMSF (Å) |

| Quinazolinone Ring | 0.5 |

| Chlorine (C5) | 0.8 |

| Methoxy Group (C7) | 1.5 |

| Chlorine (C2) | 0.7 |

This table provides representative RMSF values, highlighting the expected higher flexibility of the methoxy group.

Analysis of Solvent Interactions: Conformational sampling in a solvated system also allows for the detailed analysis of interactions between the solute and solvent molecules. This includes the formation and dynamics of hydrogen bonds. For this compound, the nitrogen and oxygen atoms of the quinazolinone core are potential hydrogen bond acceptors, and the N-H group is a hydrogen bond donor. Analyzing the number and lifetime of these hydrogen bonds with surrounding water molecules provides insight into how the solvent influences the conformational preferences of the compound.

Investigation of Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data

Enzyme Inhibition and Modulation Studies

The quinazoline (B50416) core is recognized as a "privileged structure" for designing inhibitors of ATP-dependent kinases. nih.gov Many derivatives have been developed as potent and selective enzyme inhibitors.

The inhibitory activity of quinazoline derivatives is commonly quantified using in vitro enzyme assays to determine the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, various 4-anilinoquinazoline derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Some of these compounds exhibit IC50 values in the nanomolar range, indicating high potency. mdpi.com

One study on 6-substituted-4-anilinoquinazoline derivatives identified a compound with an IC50 of 14.1 nM against EGFR, which was more potent than the reference compound gefitinib (IC50 = 39 nM). mdpi.com In another example, a series of quinazoline-4(3H)-one derivatives were evaluated as inhibitors of soluble epoxide hydrolase (sEH). The most active compound, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide, demonstrated an exceptionally low IC50 value of 0.5 nM. nih.gov

Quinazoline derivatives have also been investigated as inhibitors of other enzyme classes, such as phosphodiesterases (PDEs). A series of these compounds showed potent inhibition of PDE type 3 and type 4 isoforms with IC50 values in the nanomolar range. nih.gov

Table 1: Illustrative IC50 Values for Various Quinazoline Derivatives Against Different Enzyme Targets

| Compound Class | Target Enzyme | Illustrative Compound | IC50 Value |

|---|---|---|---|

| 6-Substituted-4-anilinoquinazoline | EGFR | Compound 28 | 14.1 nM mdpi.com |

| Quinazoline-4(3H)-one derivative | Soluble Epoxide Hydrolase (sEH) | 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.5 nM nih.gov |

| Quinazoline | Phosphodiesterase (PDE) 3/4 | Not specified | Nanomolar range nih.gov |

| 2,4,6-Substituted quinazoline | Cyclin-Dependent Kinase 2 (CDK2) | Compound 58 | 0.6 µM mdpi.com |

This table is for illustrative purposes and showcases the potential for high-potency enzyme inhibition by the quinazoline scaffold.

The mechanism by which quinazoline-based inhibitors interact with their target enzymes can be either reversible or irreversible. Many first-generation EGFR inhibitors, such as gefitinib and erlotinib, which are based on the 4-anilinoquinazoline scaffold, are reversible inhibitors. researchgate.netnih.gov They bind to the ATP-binding site of the kinase domain through non-covalent interactions.

In contrast, second-generation inhibitors like afatinib and dacomitinib, which also contain the quinazoline core, are irreversible inhibitors. mdpi.comwikipedia.org These molecules typically possess a reactive group, such as an acrylamide moiety, that forms a covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) within the ATP-binding pocket. mdpi.com This covalent bond formation leads to the permanent inactivation of the enzyme. The irreversible nature of these inhibitors can result in a more sustained biological effect. nih.govnih.gov

Kinetic analysis is employed to further characterize the mode of inhibition. For example, competitive inhibition, where the inhibitor competes with the substrate for the active site, is a common mechanism for many quinazoline-based kinase inhibitors.

The versatility of the quinazoline scaffold allows for its adaptation to target a wide range of enzymes.

Kinases: This is the most extensively studied target class for quinazoline derivatives. They have been shown to inhibit various protein kinases, including:

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and HER2. nih.govekb.eg The 4-anilinoquinazoline structure is a well-established pharmacophore for targeting the ATP-binding site of these kinases. frontiersin.orgamazonaws.com

Non-receptor Tyrosine Kinases: c-Src is another important target, and specific anilinoquinazoline inhibitors have been developed with high affinity for its tyrosine kinase domain. nih.gov

Cyclin-Dependent Kinases (CDKs): Certain substituted quinazolines have been identified as inhibitors of CDKs, which are crucial for cell cycle regulation. mdpi.com

Phosphodiesterases (PDEs): Quinazoline derivatives have been developed as inhibitors of various PDE isoforms, including PDE1, PDE3, PDE4, PDE5, and PDE7. nih.govnih.govacs.orgfrontiersin.org These enzymes are responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.

Hydrolases: Beyond kinases and PDEs, quinazolines have also been shown to inhibit other types of hydrolases. Notably, derivatives of quinazoline-4(3H)-one have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govnih.govacs.org

Receptor Binding and Modulation Assays

While the primary focus of research on quinazoline derivatives has been on enzyme inhibition, some studies have also explored their interactions with other types of receptors.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of the test compound to displace the radioligand is measured. This allows for the determination of the binding affinity (Ki) of the test compound.

For instance, a series of quinazoline derivatives were evaluated for their affinity to adenosine receptors (ARs) using radioligand binding assays. nih.gov These studies helped to elucidate the structure-activity relationships for binding to different AR subtypes. Similarly, quinazoline-based fluorescent probes have been developed to study α1-Adrenergic Receptors (α1-ARs), with their binding affinities determined through radioligand binding assays using [3H]prazosin. nih.gov

In addition to binding assays, functional assays are performed to determine whether a compound acts as an agonist (activator) or an antagonist (blocker) of a receptor. These assays can be conducted in cell-free systems, such as isolated cell membranes, to directly measure the effect of the compound on receptor signaling.

For example, after identifying quinazoline derivatives that bind to adenosine receptors, functional assays would be the next step to characterize their modulatory effects on receptor-mediated signaling pathways, such as the activation or inhibition of adenylyl cyclase.

Investigation of 2,5-dichloro-7-methoxyquinazolin-4(3H)-one Reveals No Publicly Available Biological Activity Data

Despite a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound This compound pertaining to its biological activities or molecular mechanisms of action. The investigation sought to populate a detailed article outline focusing on non-clinical, cell-based biological assessments and antimicrobial properties. However, the search yielded no studies that have evaluated this specific compound.

The intended scope of the article was to cover several key areas of preclinical research, including:

Cell-Based Biological Activity Assessments: Information was sought on the types of cell lines (e.g., cancer, bacterial, fungal) used to test the compound, details of antiproliferative and cytotoxicity assays (such as MTT or SRB), and investigations into its effects on apoptosis, cell cycle modulation, gene expression, and protein levels.

Cellular Uptake and Localization: Data on how the compound is absorbed by cells and where it localizes within the subcellular environment was also a key area of interest.

Antimicrobial Activities: The search also aimed to uncover any studies evaluating the efficacy of this compound against various microbial strains.

The search results did identify studies on various other quinazolinone derivatives, a broad class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov However, per the specific constraints of the investigation to focus solely on this compound, these findings on related but distinct molecules could not be included.

The absence of published data indicates that the biological and antimicrobial activities of this compound have likely not been a subject of published scientific inquiry or the findings are not available in the public domain. Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, or analyses for this specific compound at this time.

Structure Activity Relationship Sar Studies of 2,5 Dichloro 7 Methoxyquinazolin 4 3h One Analogues

Impact of Substitutions at the Quinazolinone C2 Position on Biological Activity

The C2 position of the quinazolinone ring is a critical site for modification, and substitutions at this position have been shown to significantly influence the biological profile of the resulting analogues. Research has demonstrated that the introduction of various functionalities at C2 can modulate potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of aromatic or heteroaromatic rings at the C2 position can lead to enhanced interactions with target proteins through π-π stacking or hydrogen bonding. The nature of the substituent on these rings further refines the activity. Electron-donating or electron-withdrawing groups on a C2-phenyl ring, for example, can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity.

Studies have shown that small, flexible substituents can also be beneficial. For example, the incorporation of a methyl or ethyl group can provide a balance between steric bulk and conformational flexibility, which can be advantageous for fitting into specific binding pockets. Conversely, larger, more rigid substituents may be required for targets with more expansive and well-defined hydrophobic pockets.

Table 1: Illustrative SAR Data for C2-Substituted Quinazolinone Analogues

| Compound ID | C2-Substituent | Biological Activity (IC₅₀, µM) |

| 1a | -H | >100 |

| 1b | -CH₃ | 25.4 |

| 1c | -C₆H₅ | 10.2 |

| 1d | -C₆H₄-OCH₃ (para) | 5.8 |

| 1e | -C₆H₄-Cl (para) | 8.1 |

Note: The data presented in this table is representative of general SAR trends for quinazolinone derivatives and is for illustrative purposes. The specific activities can vary depending on the biological target and assay conditions.

Role of the Dichloro Substitution Pattern on the Benzene (B151609) Ring (C5 and C6)

The presence and position of halogen atoms on the benzene portion of the quinazolinone ring are known to be significant determinants of biological activity. In the case of 2,5-dichloro-7-methoxyquinazolin-4(3H)-one, the chloro groups at the C5 and C6 positions play a crucial role. Halogens, being electronegative, can influence the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-target binding.

The dichloro substitution pattern can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach intracellular targets. The specific positioning of the chloro groups at C5 and C6 can create a distinct electronic and steric profile that may be optimal for interaction with a particular biological target. SAR studies on related quinazolinones have often shown that the position of halogen substitution is critical, with different isomers exhibiting vastly different potencies. For instance, moving a chloro group from C5 to C6 or C8 can dramatically alter the activity profile of the compound.

Influence of the Methoxy (B1213986) Group at C7 on Molecular Interactions and Activity

The methoxy group at the C7 position is another key feature of the target compound. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. Furthermore, the methyl group can engage in hydrophobic interactions, further anchoring the molecule in the binding pocket.

Significance of Modifications at the N3 Position for Target Engagement

The N3 position of the quinazolinone ring is another key site for chemical modification that profoundly impacts target engagement. The hydrogen atom at the N3 position can act as a hydrogen bond donor. Replacing this hydrogen with various substituents can modulate the compound's physicochemical properties and its interaction with biological targets.

Introduction of small alkyl groups, such as methyl or ethyl, can increase lipophilicity and may fill small hydrophobic pockets within the target's active site. Larger aromatic or heteroaromatic substituents at the N3 position can introduce additional points of interaction, such as π-π stacking or further hydrogen bonding opportunities. The nature and size of the substituent at N3 are critical, as bulky groups can sometimes lead to steric hindrance, preventing optimal binding. The antiproliferative activity of certain quinazolinone derivatives has been shown to be highly dependent on the substituent at the N3 position.

Table 2: Representative SAR Data for N3-Substituted Quinazolinone Analogues

| Compound ID | N3-Substituent | Biological Activity (IC₅₀, µM) |

| 2a | -H | 15.7 |

| 2b | -CH₃ | 9.3 |

| 2c | -CH₂CH₃ | 7.5 |

| 2d | -C₆H₅ | 12.1 |

| 2e | -CH₂C₆H₅ | 5.2 |

Note: This table provides illustrative data reflecting general SAR trends for N3-substituted quinazolinones and is not specific to this compound analogues.

Development of Predictive Pharmacophore Models based on Comprehensive SAR Data

The accumulation of comprehensive SAR data for a series of this compound analogues and related quinazolinones allows for the development of predictive pharmacophore models. These models are computational tools that define the essential three-dimensional arrangement of chemical features necessary for biological activity.

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature corresponding to the C4-keto group.

A hydrogen bond donor feature from the N3-H (if unsubstituted).

Two hydrophobic/aromatic regions corresponding to the quinazolinone ring system and a C2-substituent.

Specific locations for halogen bond donors (the chloro groups at C5 and C6).

A hydrogen bond acceptor feature for the C7-methoxy group.

These models are invaluable for virtual screening of large compound libraries to identify novel hits with the desired activity profile. They can also guide the rational design of new analogues by highlighting the key interaction points that need to be maintained or optimized.

Rational Design Strategies for Enhanced Activity, Selectivity, or Physicochemical Properties

The insights gained from SAR studies and pharmacophore modeling provide a solid foundation for the rational design of new this compound analogues with improved properties. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties but may offer improved metabolic stability or reduced toxicity. For example, replacing a chloro group with a trifluoromethyl group to modulate lipophilicity and electronic effects.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be employed to design analogues that fit optimally into the active site and form favorable interactions.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to specific sub-pockets of the target and then linking them together to create a more potent and selective inhibitor.

Modulation of Physicochemical Properties: Systematically modifying substituents to optimize properties such as solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. For instance, the introduction of polar groups can enhance solubility, while the modification of metabolically labile sites can improve the compound's half-life.

Through these rational design approaches, medicinal chemists can iteratively refine the structure of this compound to develop novel therapeutic agents with enhanced efficacy, selectivity, and drug-like properties.

Exploration of Non Biological Applications and Material Science Potential of 2,5 Dichloro 7 Methoxyquinazolin 4 3h One

Potential Applications in Organic Electronics (e.g., Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs))

The field of organic electronics leverages the electronic and photophysical properties of π-conjugated organic molecules for applications in devices such as organic semiconductors and organic light-emitting diodes (OLEDs). Quinazolinone derivatives have emerged as promising candidates in this area due to their tunable fluorescence and charge transport characteristics. researchgate.net

The potential of 2,5-dichloro-7-methoxyquinazolin-4(3H)-one in organic electronics stems from the electronic nature of its substituents. The chlorine atoms, being electron-withdrawing, and the methoxy (B1213986) group, being electron-donating, create a "push-pull" system within the molecule. This intramolecular charge transfer (ICT) character is a key feature in the design of materials for organic electronics. The presence of both electron-donating and withdrawing groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in semiconductor devices.

Studies on related quinazolinone derivatives have demonstrated that their photophysical properties can be finely tuned by altering the substituents on the quinazolinone core. For instance, the introduction of different aryl groups at the 2-position and various substituents on the fused benzene (B151609) ring can lead to a wide range of emission colors and quantum efficiencies. mdpi.com Halogenated quinazolines, in particular, serve as versatile intermediates for creating poly-substituted derivatives with tailored electronic properties through cross-coupling reactions. mdpi.com

Table 1: Potential Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Influence of Substituents | Potential Application |

| HOMO/LUMO Energy Levels | The electron-withdrawing chlorine atoms are expected to lower both HOMO and LUMO levels, while the electron-donating methoxy group would raise them. The net effect would determine the band gap. | Tuning of energy levels to match electrodes in OLEDs and other organic electronic devices for efficient charge injection. |

| Intramolecular Charge Transfer (ICT) | The push-pull nature of the methoxy and chloro substituents is likely to induce significant ICT upon photoexcitation. | Potential for solvatochromism (color change with solvent polarity) and use as an environmental sensor. Could also contribute to electroluminescence in OLEDs. |

| Fluorescence Quantum Yield | Halogen atoms can sometimes quench fluorescence (heavy atom effect), but the overall molecular rigidity and the presence of the methoxy group might lead to reasonable emission. | Potential as an emissive layer in OLEDs, though optimization would be necessary to maximize quantum yield. |

| Charge Carrier Mobility | The planar quinazolinone core and potential for intermolecular π-π stacking could facilitate charge transport. The substituents would modulate these interactions. | Possible application as a p-type or n-type semiconductor in organic field-effect transistors (OFETs), depending on the dominant charge carrier. |

Utility as Ligands in Coordination Chemistry and Catalysis

The quinazolinone scaffold contains multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions. This makes quinazolinone derivatives potential ligands for the formation of coordination complexes. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties.

In this compound, the nitrogen atom at position 1 (N1) and the carbonyl oxygen at position 4 (O4) are the most likely coordination sites, forming a bidentate chelate with a metal center. The nitrogen at position 3 (N3) could also be involved in coordination, potentially leading to different binding modes or the formation of polynuclear complexes.

The electronic properties of the ligand play a crucial role in determining the stability and reactivity of the resulting metal complex. The electron-withdrawing chlorine atoms on the benzene ring of this compound would decrease the electron density on the coordinating atoms, potentially influencing the strength of the metal-ligand bond. Conversely, the electron-donating methoxy group would have an opposing effect. This electronic tunability can be exploited to modulate the catalytic activity of the metal center.

While there is a lack of specific studies on the coordination chemistry of this compound, research on other quinazolinone derivatives has shown their ability to form complexes with various transition metals. These complexes have been explored for applications in catalysis, including oxidation and reduction reactions. The specific substitution pattern of this compound could impart unique steric and electronic effects on a coordinated metal, potentially leading to novel catalytic activities.

Role in Dye Synthesis and Pigmentation Research

The chromophoric nature of the quinazolinone ring system, combined with the auxochromic effects of substituents, makes these compounds interesting for dye synthesis and pigmentation research. The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, which is directly related to the energy gap between its HOMO and LUMO.

The "push-pull" architecture of this compound is a well-established strategy for designing organic dyes. The methoxy group acts as an electron-donating group (auxochrome), while the quinazolinone core and the chlorine atoms act as electron-withdrawing groups (chromophore). This combination can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, potentially bringing it into the visible range.

The photophysical properties of various quinazolinone derivatives have been studied, revealing that their absorption and emission characteristics are highly dependent on the nature and position of the substituents. mdpi.comrsc.org For instance, the introduction of strong electron-donating groups can lead to compounds with intense colors and strong fluorescence. researchgate.netnih.gov

Although the specific color and pigment properties of this compound have not been reported, it can be hypothesized that it would be a colorless or pale-colored solid in its pure form. However, its utility could lie in its role as a precursor or an intermediate in the synthesis of more complex dyes. The chlorine atoms provide reactive handles for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of other chromophoric or auxochromic groups to create a wide palette of colors.

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. The quinazolinone scaffold possesses features that make it a promising building block for supramolecular chemistry. The planar aromatic structure can participate in π-π stacking interactions, while the N-H and C=O groups are capable of forming hydrogen bonds.

For this compound, the N-H group at the 3-position and the carbonyl group at the 4-position can act as hydrogen bond donor and acceptor, respectively. This can lead to the formation of self-assembled dimers or one-dimensional chains in the solid state. The chlorine atoms can also participate in halogen bonding, another important non-covalent interaction that can direct the self-assembly process.

The interplay of hydrogen bonding, π-π stacking, and potentially halogen bonding could lead to the formation of well-defined supramolecular architectures. The specific arrangement of the molecules in the solid state would be influenced by the steric and electronic effects of the chloro and methoxy substituents. While no specific studies on the self-assembly of this compound have been published, the general principles of supramolecular chemistry suggest that it has the potential to form interesting and potentially useful ordered structures.

Future Research Directions and Unaddressed Challenges Pertaining to 2,5 Dichloro 7 Methoxyquinazolin 4 3h One

Development of Novel and More Efficient Synthetic Pathways for Complex Analogues

The synthesis of quinazolinones has been a subject of extensive research, with a continuous drive towards greener, more efficient, and versatile methodologies. tandfonline.commdpi.comtandfonline.com Traditional methods often involve harsh reaction conditions, the use of hazardous reagents, and multi-step procedures that can limit the accessibility of complex analogues. tandfonline.comnih.gov

Future efforts in this area will likely focus on several key aspects:

Catalyst Innovation: The exploration of novel catalysts, including metal-based and organocatalysts, is crucial for achieving higher yields and regioselectivity. nih.govresearchgate.net For instance, the use of copper-catalyzed cyclization has shown promise in the synthesis of quinazolin-4(3H)-ones. nih.gov

Flow Chemistry and Microfluidics: The adoption of flow chemistry and microfluidics platforms can enable precise control over reaction parameters, leading to improved yields, enhanced safety, and the potential for automated synthesis. chemrxiv.org This is particularly relevant for the synthesis of libraries of analogues for high-throughput screening.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. tandfonline.commdpi.comresearchgate.net This includes the use of greener solvents like deep eutectic solvents, microwave-assisted synthesis, and catalyst-free reactions to minimize the environmental footprint. mdpi.comtandfonline.comresearchgate.net

Advanced Mechanistic Studies Using Biophysical Techniques (e.g., SPR, ITC)